5-Bromotubercidin

描述

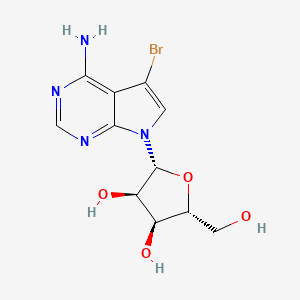

5-Bromotubercidin, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrN4O4 and its molecular weight is 345.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

5-Bromotubercidin is a synthetic analogue of Tubercidin (TBN), an adenosine analog . The primary target of this compound is the RNA synthesis process in eukaryotic cells . It acts as a reversible inhibitor, disrupting the normal function of RNA synthesis .

Mode of Action

This compound interacts with the RNA synthesis machinery in eukaryotic cells, inhibiting its function . This interaction results in a disruption of normal cellular processes, as RNA synthesis is crucial for protein production and other cellular functions .

Biochemical Pathways

The biochemical pathway affected by this compound is the RNA synthesis pathway . By inhibiting this pathway, this compound can disrupt a wide range of downstream effects, including protein synthesis and other processes dependent on RNA .

Pharmacokinetics

Given its structural similarity to tubercidin, it may share similar pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the inhibition of RNA synthesis in eukaryotic cells . This can lead to a disruption of normal cellular processes, potentially leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . .

生化分析

Biochemical Properties

5-Bromotubercidin plays a significant role in biochemical reactions, primarily as an inhibitor of RNA synthesis. It interacts with several enzymes and proteins, including RNA polymerase, which it inhibits by binding to the enzyme’s active site. This binding prevents the polymerase from synthesizing RNA, thereby halting the transcription process. Additionally, this compound has been shown to interact with adenosine kinase, which phosphorylates the compound to its mono-, di-, and tri-phosphorylated forms . These interactions highlight the compound’s ability to interfere with nucleic acid metabolism and its potential as a therapeutic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In muscle cell cultures, it has been observed to delay cell fusion and the synthesis of muscle-specific proteins such as creatine kinase and myokinase . This delay is attributed to the compound’s inhibition of RNA synthesis, which is crucial for the expression of genes involved in muscle differentiation. Furthermore, this compound affects cell signaling pathways by inhibiting the synthesis of messenger RNA (mRNA), thereby impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to RNA polymerase, which inhibits the enzyme’s activity and prevents RNA synthesis . This inhibition is reversible, allowing for controlled studies of RNA synthesis in laboratory settings. Additionally, this compound’s structural resemblance to adenosine allows it to be phosphorylated by adenosine kinase, further integrating it into cellular metabolic pathways . The compound’s ability to inhibit both ribosomal RNA and heterogeneous nuclear RNA synthesis underscores its broad-spectrum inhibitory effects on RNA metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on RNA synthesis can diminish with prolonged exposure due to cellular adaptation mechanisms . Studies have shown that short-term exposure to this compound results in immediate inhibition of RNA synthesis, while long-term exposure can lead to partial recovery of RNA synthesis as cells adapt to the presence of the inhibitor . This temporal dynamic is crucial for understanding the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits RNA synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing the compound’s inhibitory potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It is phosphorylated by adenosine kinase to its active forms, which then inhibit RNA polymerase and other enzymes involved in RNA synthesis . This phosphorylation process is crucial for the compound’s integration into cellular metabolic pathways and its subsequent inhibitory effects on RNA synthesis.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments where it exerts its inhibitory effects . The distribution of this compound within tissues is also influenced by its interactions with cellular transport mechanisms, which determine its accumulation and localization.

Subcellular Localization

This compound is primarily localized in the nucleus, where it inhibits RNA synthesis by targeting RNA polymerase . This subcellular localization is facilitated by the compound’s structural similarity to adenosine, which allows it to be recognized and transported by nucleoside transporters. Additionally, post-translational modifications of this compound may influence its targeting to specific nuclear compartments, further enhancing its inhibitory effects on RNA synthesis.

生物活性

5-Bromotubercidin (BrTu), a synthetic analogue of the antibiotic tubercidin, exhibits significant biological activity, particularly in inhibiting RNA synthesis in eukaryotic cells. This article explores its biochemical properties, mechanisms of action, and potential applications in research and therapeutics.

Chemical Structure and Synthesis

This compound is derived from tubercidin through halogenation using N-bromosuccinimide. Its chemical structure is characterized as 4-amino-5-bromo-7-beta-D-ribofuranosyl-pyrrolo[2,3-d]pyrimidine. The compound is notable for its ability to enter the mammalian nucleotide pool and be incorporated into RNA without modification, which underlies its biological effects .

BrTu functions primarily as a reversible inhibitor of RNA synthesis. It selectively inhibits cellular DNA-directed RNA synthesis while sparing viral RNA synthesis, making it a valuable tool for studying cell-virus interactions. The compound has been shown to inhibit the growth of mammalian cells at concentrations as low as 15 µM by blocking high-molecular-weight RNA species synthesis (mRNA and rRNA) .

Table 1: Summary of Biological Activity

| Activity | Concentration | Effect |

|---|---|---|

| Inhibition of cell growth | 15 µM | Reversible inhibition of cellular RNA synthesis |

| Inhibition of viral RNA synthesis | 300 µM | No effect on picornavirus replication |

| Substrate for adenosine kinase | K(m) = 24 µM | Competitive inhibition (K(i) = 0.93 µM) |

Cytotoxicity and Selectivity

Research indicates that BrTu exhibits cytotoxic properties primarily through its incorporation into RNA, which leads to the inhibition of essential cellular processes. However, it also provides a protective mechanism against other toxic nucleoside analogues by blocking their phosphorylation and cellular uptake at lower concentrations (1.5 µM) . This selectivity is critical for potential therapeutic applications where minimizing off-target effects is essential.

Case Studies

Several studies have highlighted the biological activity of BrTu:

- Cellular Studies : In vitro experiments demonstrated that BrTu effectively inhibited the growth of various mammalian cell lines by disrupting RNA synthesis pathways. The compound's ability to selectively inhibit DNA-directed RNA synthesis while allowing viral replication suggests its utility in virology research .

- Antiviral Applications : BrTu has been studied for its potential as a metabolic probe in virology, particularly in understanding the dynamics between host cells and viruses. Its selective inhibition profile allows researchers to differentiate between cellular and viral RNA synthesis mechanisms .

- Comparative Studies with Other Analogues : Comparative analyses with other nucleoside analogues revealed that while many exhibit broad-spectrum cytotoxicity, BrTu's unique properties allow it to function selectively, making it a candidate for further investigation in antiviral therapies .

Future Directions

The distinct biological activity of this compound positions it as a promising candidate for further research in both basic and applied sciences. Future studies could focus on:

- Mechanistic Studies : Investigating the detailed molecular mechanisms by which BrTu exerts its effects on RNA synthesis.

- Therapeutic Potential : Evaluating its efficacy in vivo and exploring its potential use in combination therapies for viral infections.

- Structural Modifications : Synthesizing new analogues to enhance efficacy or reduce toxicity while maintaining selectivity.

科学研究应用

Biological Applications

1. RNA Synthesis Inhibition

5-Bromotubercidin is primarily known for its ability to inhibit RNA synthesis in mammalian cells. It acts as a competitive inhibitor of adenosine kinase, which is crucial for the phosphorylation of adenosine and its analogs. This inhibition leads to reduced cellular RNA synthesis while sparing certain viral RNA synthesis pathways, making it a valuable tool for studying cell-virus interactions.

- Case Study : A study demonstrated that this compound effectively inhibited RNA synthesis in host cells at concentrations around 15 µM without affecting picornavirus RNA synthesis, highlighting its selectivity .

2. Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses by selectively inhibiting viral replication while allowing host cellular processes to continue.

- Case Study : In vitro experiments showed that this compound could suppress the growth of DNA viruses such as vaccinia virus while being inert against picornaviruses .

3. Antimicrobial Effects

The compound also demonstrates significant antimicrobial properties against various pathogens, including protozoan parasites and bacteria.

- Table 1: Antimicrobial Activity of this compound

| Pathogen | EC50 (µM) | Mode of Action |

|---|---|---|

| Trypanosoma brucei | 0.0077 | Inhibition of adenosine transport |

| Schistosoma mansoni | >10 | Potentially toxic to human cells |

| Escherichia coli | 1.2 | Inhibition of RNA synthesis |

In vitro studies have reported that this compound effectively inhibits Trypanosoma brucei growth at low concentrations, showcasing potential as a therapeutic agent against trypanosomiasis .

Safety and Toxicity Profile

While exhibiting promising biological activity, the safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate that it can be toxic to certain mammalian cells at high concentrations (>10 µM), yet it shows selective action on protozoan parasites, suggesting a therapeutic window for clinical use with careful dosage management .

Comparative Analysis with Other Compounds

When compared to other halogenated derivatives of tubercidin, such as 6-bromotubercidin and 5-iodotubercidin, this compound exhibits a more favorable safety profile while maintaining potent biological activity against target pathogens .

属性

IUPAC Name |

2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPRQXZXQEKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943525 | |

| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-80-6 | |

| Record name | Tubercidin, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-Bromotubercidin in cells?

A1: this compound functions as a reversible inhibitor of RNA synthesis in eukaryotic cells. [] It achieves this by primarily targeting both ribosomal RNA (rRNA) and heterogeneous nuclear RNA (hnRNA) synthesis, which subsequently impacts messenger RNA (mRNA) production. [, ] This ultimately disrupts the production of proteins essential for various cellular functions.

Q2: How do the effects of this compound differ from those of 5-Fluorouridine on RNA synthesis?

A2: Both this compound and 5-Fluorouridine are nucleoside analogues, but they exhibit distinct mechanisms on RNA synthesis. While this compound reversibly inhibits the synthesis of both rRNA and hnRNA (and consequently mRNA), 5-Fluorouridine primarily acts as an irreversible inhibitor of rRNA synthesis with minimal impact on hnRNA or mRNA synthesis. []

Q3: Can this compound be used to study cell differentiation?

A4: Yes, research suggests that this compound can be used as a tool to study cellular differentiation processes. For instance, in studies using chick embryonic skeletal muscle cells, short-term treatment with this compound was found to delay cell fusion and the synthesis of muscle-specific enzymes like Creatine Kinase and Myokinase. [] This suggests that the synthesis of new mRNA, which is inhibited by this compound, is essential for the expression of differentiated muscle cell characteristics.

Q4: What is the structural significance of the bromine atom in this compound?

A5: The bromine atom in this compound is introduced through direct bromination of Tubercidin using N-Bromosuccinimide. [, ] The specific position of bromination, at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system, is crucial for the compound's biological activity. [] While the exact mechanism by which the bromine atom confers its inhibitory properties is not fully elaborated in these papers, it likely influences the binding affinity of this compound to its target enzymes involved in RNA synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。